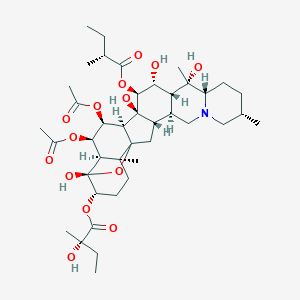

Protoveratrine A

描述

This compound has been reported in Veratrum album, Veratrum nigrum, and Veratrum viride with data available.

属性

IUPAC Name |

[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTGGNIMZXFORS-MGYKWWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009391 | |

| Record name | Proveratrine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-57-7 | |

| Record name | Protoveratrine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protoveratrine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | protoveratrine A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proveratrine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3β(S),4α,6α,7α,15α(R),16β]-4,9-epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOVERATRINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP343X1HJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Alkaloid Protoveratrine A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoveratrine A, a complex steroidal alkaloid, has garnered significant interest within the scientific community for its potent hypotensive properties. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the plant species in which it is most prominently found. Furthermore, this document details the experimental protocols for the extraction, isolation, and purification of this compound from its natural sources, presenting a consolidation of established methodologies. Quantitative data on alkaloid content and yields are summarized, and a proposed signaling pathway for its mechanism of action is illustrated. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Veratrum, within the family Melanthiaceae. These herbaceous perennials are distributed across the Northern Hemisphere and have a long history of use in traditional medicine, as well as a reputation for their toxicity. The principal species identified as significant sources of this compound are:

-

Veratrum album (White Hellebore): This species is a major and widely cited source of this compound.[1] It is native to Europe and parts of Western Asia. The rhizomes of V. album are particularly rich in a complex mixture of steroidal alkaloids, with this compound and the closely related Protoveratrine B being key constituents.

-

Veratrum nigrum (Black False Hellebore): Found in East Asia and Europe, the roots of V. nigrum are another confirmed source of this compound.[2][3]

-

Veratrum viride (American Hellebore or Indian Poke): Native to eastern North America, this species has also been a source for the isolation of this compound.[1][4]

While other Veratrum species may contain related alkaloids, V. album, V. nigrum, and V. viride are the most prominent and well-documented sources for the isolation of this compound.[1][4] The concentration of this compound can vary depending on the plant part, geographical location, and harvest time. The rhizomes are generally the primary plant part used for extraction due to their higher alkaloid content.

Quantitative Data on this compound Content

The quantification of this compound in plant materials is crucial for assessing the viability of a source for extraction and for standardizing dosage in pharmacological studies. The available data, while somewhat limited in the public domain, indicates variability in content.

| Plant Species | Plant Part | Method of Analysis | This compound Content | Reference |

| Veratrum species (unspecified) | Uncooked Plant | LC-MS/MS | 146 µg/g | [1] |

| Veratrum album | Rhizomes and Roots | Not Specified | 310g total veratrum alkaloids from 10kg of raw material | [5] |

Note: The yield of total alkaloids may not directly correlate to the specific yield of this compound, as it is part of a complex mixture of related compounds.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Veratrum species is a multi-step process that involves initial extraction of total alkaloids followed by chromatographic separation and purification. As this compound and B are often co-extracted, the purification process is critical for obtaining the pure compound.

General Workflow for Isolation of this compound

Detailed Methodologies

Step 1: Extraction of Total Alkaloids

This initial step aims to extract the total alkaloid content from the dried and powdered rhizomes of the Veratrum plant.

-

Maceration with Acidified Water:

-

The powdered plant material (e.g., 10 kg) is subjected to maceration with an acidic aqueous solution (e.g., 45 L of hydrochloric acid solution at pH 3.5).[5]

-

The extraction is typically carried out at a controlled temperature (e.g., 15°C) for a specified duration (e.g., 2 hours), and the process is repeated multiple times (e.g., 2 times) to ensure exhaustive extraction.[5]

-

The extractive liquids are then combined for further processing.[5]

-

-

Alternative Solvent Extraction:

-

An alternative method involves extraction with a mixture of an organic solvent and a base. For instance, dried rhizomes can be extracted with a mixture of benzene and ammonia.

-

This method directly extracts the free-base form of the alkaloids into the organic solvent.

-

Step 2: Acid-Base Partitioning for Purification

This step purifies the total alkaloids from the crude extract.

-

The combined acidic aqueous extract is filtered to remove solid plant debris.

-

The filtrate is then basified by the addition of an aqueous alkali (e.g., ammonia) under stirring to a specific pH. This converts the alkaloid salts into their free-base form.

-

The basified solution is then extracted with an appropriate organic solvent (e.g., benzene or chloroform). The free-base alkaloids will partition into the organic layer.

-

The organic layer containing the total alkaloids is separated from the aqueous layer.

Step 3: Precipitation of Crude Alkaloids

-

The organic solvent from the previous step is removed under vacuum to yield a concentrated residue of the total alkaloids.

-

This residue is then dissolved in a suitable solvent (e.g., ether) from which the crude mixture of protoveratrines will precipitate as a crystalline powder.

Step 4: Chromatographic Separation of this compound and B

The separation of the closely related this compound and B is a critical and challenging step. Partition chromatography has been demonstrated to be an effective method.

-

Partition Chromatography on Celite:

-

A stationary phase is prepared by adsorbing a buffer solution (e.g., pH 3.5 buffer) and ethylene glycol onto a solid support like Celite.

-

The crude protoveratrine mixture is dissolved in a suitable solvent and loaded onto the column.

-

Elution of this compound: Benzene is used as the mobile phase to selectively elute this compound from the column.

-

Elution of Protoveratrine B: Following the elution of this compound, the mobile phase is switched to ethylene chloride to elute Protoveratrine B.

-

-

Countercurrent Distribution: This technique can also be employed for the separation of this compound and B, although it can be more laborious. It involves partitioning the alkaloid mixture between two immiscible liquid phases (e.g., benzene and an acetate buffer at pH 5.5) over a series of transfers.

Step 5: Further Purification and Crystallization

-

The fractions containing this compound are collected and the solvent is evaporated.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., alcohol-acetic acid followed by alkalinization with dilute ammonia) to yield pure crystals of this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effects primarily through the modulation of voltage-gated sodium channels and stimulation of the vagus nerve.

Interaction with Voltage-Gated Sodium Channels

This compound is classified as a sodium channel activator. It binds to site 2 on the alpha subunit of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

The binding of this compound to the sodium channel leads to a significant alteration of its gating properties:

-

Shift in Activation: It causes the channel to open at more negative membrane potentials, meaning that a smaller stimulus is required to activate the channel.

-

Inhibition of Inactivation: this compound prevents the normal inactivation of the sodium channel, leading to a persistent influx of sodium ions into the cell.

This sustained sodium influx results in prolonged membrane depolarization and a state of hyperexcitability in neurons and muscle cells.

Stimulation of the Vagus Nerve

The hypotensive effects of this compound are also attributed to its action on the vagus nerve, a key component of the parasympathetic nervous system that regulates heart rate and blood pressure. By stimulating afferent vagal nerve fibers in the heart and carotid sinus, this compound triggers a reflex that leads to a decrease in heart rate (bradycardia) and a reduction in blood pressure.

Conclusion

This compound remains a molecule of significant pharmacological interest. Its primary natural sources are well-established within the Veratrum genus. The isolation and purification of this complex alkaloid require a systematic approach involving acidic extraction and sophisticated chromatographic techniques to separate it from closely related compounds. Understanding the detailed experimental protocols is essential for researchers aiming to work with this potent bioactive molecule. Furthermore, elucidating its precise interactions with voltage-gated sodium channels and its effects on the vagus nerve continues to be an active area of research, with potential implications for the development of novel therapeutics. This guide provides a foundational technical overview to support these ongoing scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Voltage-dependent gating of veratridine-modified Na channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103520431A - Preparation method of veratrum alkaloid - Google Patents [patents.google.com]

The Core Mechanism of Protoveratrine A on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoveratrine A, a steroidal alkaloid derived from plants of the Veratrum genus, represents a significant modulator of voltage-gated sodium channels (NaV). Historically investigated for its potent hypotensive effects, the therapeutic application of this compound was hindered by a narrow therapeutic index. However, its specific mechanism of action at the molecular level continues to be of great interest to researchers and drug developers for its potential to elucidate sodium channel function and serve as a pharmacological tool. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on sodium channels, with a focus on its binding site, effects on channel gating, and the experimental methodologies used to characterize these interactions.

Classification and Binding Site on Voltage-Gated Sodium Channels

This compound is classified as a site 2 neurotoxin, a group of lipid-soluble alkaloids that also includes veratridine, batrachotoxin, and aconitine. These toxins are known to cause persistent activation of voltage-gated sodium channels. The receptor site for these toxins is located within the inner pore of the channel. While the precise binding site of this compound has not been as extensively mapped as that of other site 2 toxins, molecular docking studies suggest its affinity for the cardiac sodium channel subtype NaV1.5. These in silico models indicate that this compound, along with other Veratrum alkaloids like jervine and protoveratrine B, likely interacts with the NaV1.5 channel, contributing to its cardiotoxic effects[1][2].

The binding of site 2 toxins is state-dependent, with a higher affinity for the open state of the channel. This implies that the channel must first activate for the toxin to effectively bind and exert its modulatory effects.

Mechanism of Action on Sodium Channel Gating

The primary mechanism of action of this compound on voltage-gated sodium channels involves a profound alteration of their gating properties. This leads to a state of persistent activation, characterized by two main effects:

-

Hyperpolarizing Shift in the Voltage-Dependence of Activation: this compound causes the sodium channel to open at more negative (hyperpolarized) membrane potentials than normal. This means that smaller depolarizations are sufficient to trigger channel opening, leading to an increase in neuronal and muscular excitability.

-

Inhibition of Inactivation: A key feature of this compound's action is the removal or significant slowing of the fast inactivation process. In a typical action potential, sodium channels rapidly inactivate after opening, which terminates the influx of sodium ions and allows for repolarization of the membrane. By inhibiting inactivation, this compound leads to a prolonged influx of Na+, resulting in sustained membrane depolarization.

This dual effect of shifting activation and inhibiting inactivation underlies the toxic effects of this compound, such as cardiac arrhythmias and continuous firing of neurons, which can lead to convulsions[3].

Quantitative Data on this compound and Related Alkaloids

Direct quantitative electrophysiological data for this compound is scarce in recent literature. However, data from molecular modeling and studies on the closely related and more extensively studied alkaloid, veratridine, provide valuable insights.

Table 1: In Silico and In Vitro Data for Veratrum Alkaloids on NaV1.5

| Alkaloid | Parameter | Value | Channel Subtype | Method | Reference |

| This compound | Docking Score | -9.9 kcal/mol | NaV1.5 | Molecular Docking | [1] |

| This compound | Predicted IC50 | 1.1 µM | NaV1.5 | Machine Learning-based SAR | [1] |

| Jervine | Docking Score | -10.8 kcal/mol | NaV1.5 | Molecular Docking | [1] |

| Jervine | Predicted IC50 | 0.3 µM | NaV1.5 | Machine Learning-based SAR | [1] |

| Protoveratrine B | Docking Score | -9.5 kcal/mol | NaV1.5 | Molecular Docking | [1] |

| Protoveratrine B | Predicted IC50 | 2.1 µM | NaV1.5 | Machine Learning-based SAR | [1] |

Note: The IC50 values for this compound, Jervine, and Protoveratrine B are predicted based on a structure-activity relationship model and have not been experimentally determined in this study[1].

Due to the limited availability of specific electrophysiological data for this compound, the following table summarizes the well-documented effects of veratridine on various sodium channel subtypes. Given their structural and functional similarities as site 2 toxins, these data serve as a valuable proxy to understand the likely quantitative effects of this compound.

Table 2: Electrophysiological Effects of Veratridine on Voltage-Gated Sodium Channels

| Channel Subtype | Parameter | Effect of Veratridine | Concentration | Experimental System | Reference |

| Rat NaV1.4 | Activation (V1/2) | Hyperpolarizing shift | Not specified | Heterologous expression | |

| Rat NaV1.4 | Peak Current | Reduction | Not specified | Heterologous expression | |

| Human NaV1.5 | Inactivation | Inhibition | Not specified | Heterologous expression | |

| Human NaV1.7 | Peak Current Inhibition (IC50) | 18.39 µM | HEK293A cells | ||

| Human NaV1.7 | Sustained Current (EC50) | 9.53 µM | HEK293A cells | ||

| Human NaV1.7 | Activation (V1/2) | -6.5 mV shift | 75 µM | HEK293A cells | |

| Human NaV1.7 | Steady-State Inactivation (V1/2) | -14.39 mV shift | 75 µM | HEK293A cells |

Experimental Protocols

The investigation of this compound's mechanism of action on sodium channels relies on a combination of electrophysiological, molecular, and computational techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique for studying the effects of this compound on the gating properties of sodium channels in real-time.

Objective: To measure the voltage-dependent activation and inactivation of sodium channels in the presence and absence of this compound.

Methodology:

-

Cell Preparation: Use a cell line heterologously expressing a specific sodium channel subtype of interest (e.g., HEK293 cells transfected with the SCN5A gene for NaV1.5) or primary cultured excitable cells (e.g., dorsal root ganglion neurons or cardiomyocytes).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. The intracellular solution typically contains a high concentration of a salt like CsF or CsCl to block potassium channels and isolate sodium currents, along with buffering agents (e.g., HEPES) and EGTA to chelate calcium.

-

Recording: Establish a gigaohm seal between the micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-Clamp Protocols:

-

Activation Protocol: From a holding potential where most channels are in the closed state (e.g., -120 mV), apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments). Measure the peak inward sodium current at each voltage step. Convert the peak current to conductance (G) and plot it against the test potential to generate a conductance-voltage (G-V) curve. Fit the curve with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

Steady-State Inactivation Protocol: From a holding potential of -120 mV, apply a series of pre-pulses of varying voltages (e.g., from -140 mV to 0 mV for a duration of 500 ms to 1 s) to induce inactivation. Immediately following the pre-pulse, apply a test pulse to a constant voltage (e.g., -20 mV) to measure the fraction of channels that are not inactivated. Plot the normalized peak current during the test pulse against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).

-

-

Data Analysis: Compare the V1/2 of activation and inactivation, as well as the kinetics of current decay (inactivation), in the absence (control) and presence of various concentrations of this compound.

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues within the sodium channel that are critical for the binding of this compound.

Objective: To pinpoint the binding site of this compound by mutating candidate amino acid residues and assessing the resulting change in the toxin's effect.

Methodology:

-

Identify Candidate Residues: Based on homology with the known binding sites of other site 2 toxins (e.g., veratridine, batrachotoxin) and computational docking models, select amino acid residues in the inner pore region of the sodium channel (primarily in the S6 transmembrane segments of domains I, III, and IV) as potential interaction sites.

-

Generate Mutants: Use a site-directed mutagenesis kit to introduce point mutations into the cDNA encoding the sodium channel alpha subunit. For example, a candidate residue might be mutated to an alanine (alanine scanning) or a residue with different chemical properties (e.g., charge reversal).

-

Express Mutant Channels: Transfect a suitable cell line (e.g., HEK293 or Xenopus oocytes) with the mutated sodium channel cDNA.

-

Electrophysiological Analysis: Perform whole-cell patch-clamp experiments on the cells expressing the mutant channels. Apply this compound and assess its effects on the channel's gating properties as described in the protocol above.

-

Data Analysis: A significant reduction or abolition of the effects of this compound on a mutant channel compared to the wild-type channel indicates that the mutated residue is a critical component of the binding site or is allosterically coupled to it.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound on voltage-gated sodium channels.

Experimental Workflow for Characterizing this compound Effects

Caption: Workflow for electrophysiological analysis of this compound.

Logical Relationship of this compound's Effects on Sodium Channel Gating

References

A Technical Guide to the Biosynthesis of Protoveratrine A in Veratrum Species

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of Protoveratrine A, a complex steroidal alkaloid found in plants of the Veratrum genus. This compound has significant pharmacological properties, notably potent hypotensive effects, making its biosynthesis a subject of considerable interest for sustainable production and drug development.[1] This guide details the current understanding of the pathway, presents available quantitative data, and provides detailed experimental protocols for key research methodologies.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the common sterol precursor, cholesterol. The pathway can be conceptually divided into three main stages:

-

Early-Stage Biosynthesis : The conversion of cholesterol to the key intermediate, verazine.

-

Mid-Stage Biosynthesis (Proposed) : The subsequent modification of the verazine core to form the alkamine, protoverine.

-

Late-Stage Biosynthesis (Proposed) : The esterification of the protoverine core to yield this compound.

While the early stages have been elucidated through heterologous expression studies, the precise enzymatic steps of the mid and late stages are not yet fully characterized and remain an active area of research.

The initial six steps of the pathway, converting cholesterol to the pivotal intermediate verazine, have been successfully elucidated by refactoring candidate genes from Veratrum californicum into Sf9 insect cells.[2][3] This segment of the pathway involves four key enzymes: three cytochromes P450 (CYP450s) and one γ-aminobutyrate transaminase (GABAT).[2][3]

The established enzymatic sequence is as follows:

-

CYP90B27 : This cholesterol 22-hydroxylase catalyzes the initial hydroxylation of cholesterol at the C-22 position, producing 22(R)-hydroxycholesterol. This is considered the first committed step, as other enzymes in the pathway cannot accept cholesterol as a substrate.[2]

-

CYP94N1 : A 22-hydroxycholesterol 26-hydroxylase/oxidase, this enzyme then acts on 22(R)-hydroxycholesterol to perform hydroxylation and subsequent oxidation at the C-26 position, forming 22-hydroxycholesterol-26-al.[4]

-

GABAT1 : This 22-hydroxycholesterol-26-al transaminase facilitates the transfer of an amino group from the donor γ-aminobutyric acid (GABA) to the C-26 aldehyde.[2] This reaction forms 22-hydroxy-26-aminocholesterol.

-

CYP90G1 : The final characterized enzyme in this sequence is responsible for the cyclization of 22-hydroxy-26-aminocholesterol to form verazine.[4] Verazine is a predicted precursor to a wide range of Veratrum alkaloids, including cyclopamine and, by extension, this compound.[2]

Caption: Early-stage biosynthesis of Veratrum alkaloids from cholesterol to verazine.

The steps following the formation of verazine to produce this compound have not been fully elucidated. However, based on the structure of the final product, a proposed pathway can be hypothesized. This compound is a polyester of the highly oxidized C-nor-D-homo steroid alkamine, protoverine.[5] This suggests that the verazine core undergoes significant oxidative modifications, including multiple hydroxylations, to form the protoverine skeleton.

The final stage is a series of esterification reactions. Upon hydrolysis, this compound yields protoverine, two molecules of acetic acid, one molecule of (-)-methylbutyric acid, and one molecule of (+)-2-hydroxy-2-methylbutyric acid.[6] This indicates that the final biosynthetic steps involve the sequential addition of these four acyl groups to the protoverine core, likely catalyzed by a series of uncharacterized acyltransferases.

***```dot digraph "Protoveratrine_A_Late_Stage_Pathway" { graph [rankdir="LR", splines=ortho, size="10,5!", dpi=72]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, style=dashed, color="#5F6368"];

// Nodes Verazine [label="Verazine", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative [label="Multiple Oxidative\nModifications\n(e.g., Hydroxylation)", shape=ellipse, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#5F6368"]; Protoverine [label="Protoverine", fillcolor="#F1F3F4", fontcolor="#202124"]; Esterification [label="Sequential\nEsterification", shape=ellipse, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#5F6368"]; ProtoveratrineA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Acyl Donors Node AcylDonors [label="Acyl Donors:\n- Acetyl-CoA (x2)\n- (-)-Methylbutyryl-CoA\n- (+)-2-Hydroxy-2-methylbutyryl-CoA", shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Verazine -> Oxidative [label="Putative P450s,\nDioxygenases", fontcolor="#5F6368"]; Oxidative -> Protoverine; Protoverine -> Esterification [label="Putative\nAcyltransferases", fontcolor="#5F6368"]; Esterification -> ProtoveratrineA; AcylDonors -> Esterification [color="#34A853", style=dashed]; }

Caption: Workflow for heterologous expression and enzyme function validation.

Methodology:

-

Candidate Gene Identification :

-

Perform RNA sequencing (RNA-Seq) on Veratrum tissues known to accumulate alkaloids (e.g., roots, rhizomes). [4] * Use bioinformatic approaches, such as co-expression analysis against known alkaloid accumulation profiles or homology-based searches for enzyme families like CYP450s and transaminases, to identify candidate genes.

-

[2][4]2. Vector Construction and Host Transformation :

- Amplify the full-length coding sequence of candidate genes from cDNA.

- Clone the amplified genes into a suitable expression vector for a chosen heterologous host (e.g., Saccharomyces cerevisiae or a baculovirus system for Sf9 insect cells). [7][8] * Transform the host organism with the expression construct. For multi-enzyme pathways, co-transformation or sequential transformation may be required.

[9]3. Expression and In Vivo/In Vitro Assays :

- Culture the transformed host cells under conditions that induce gene expression.

- Supplement the culture medium with the predicted substrate (e.g., cholesterol or a downstream intermediate). [2] * For in vitro assays, purify the expressed enzyme and incubate it with the substrate and necessary co-factors (e.g., NADPH for CYP450s).

-

Product Identification :

-

Extract metabolites from the cell culture or enzymatic assay using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extract using LC-MS/MS and compare the retention time and mass spectra of any new peaks to those of authentic chemical standards to confirm the identity of the product.

-

[2]##### 3.2 Protocol 2: Extraction and Quantification of this compound by LC-MS/MS

This protocol describes a robust method for the extraction and sensitive quantification of this compound from plant material or biological samples, based on established analytical procedures.

Caption: Workflow for extraction and LC-MS/MS quantification of this compound.

Methodology:

-

Sample Preparation :

-

Plant Tissue : Dry the plant material (e.g., roots, rhizomes) by lyophilization and grind to a fine powder.

-

Biological Fluids (Plasma/Urine) : Thaw samples and add an appropriate internal standard (IS) to account for extraction variability.

-

-

Extraction :

-

Perform a liquid-liquid extraction. For example, add methyl tert-butyl ether to the sample, vortex vigorously, and centrifuge to separate the organic and aqueous layers. [10][11] * Alternatively, for plasma, use protein precipitation by adding a solvent like acetonitrile. [12] * Carefully collect the organic supernatant containing the alkaloids.

-

-

Sample Clean-up and Concentration :

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., a mixture of methanol/water or acetonitrile/water).

-

[13]4. LC-MS/MS Analysis :

- Inject the reconstituted sample into an LC-MS/MS system.

- Use the parameters outlined in Table 3 for separation and detection. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

[14]| Table 3: Typical LC-MS/MS Parameters for this compound Analysis | | | :--- | :--- | | Parameter | Condition | | LC System | UPLC or HPLC | | Column | C18 reverse-phase (e.g., Poroshell 120 EC-C18, 100 x 2.1 mm) |[11][13] | Mobile Phase A | Water with 0.1% formic acid |[12] | Mobile Phase B | Acetonitrile or Methanol |[12][13] | Flow Rate | 0.2 - 0.4 mL/min | | Gradient | A linear gradient from low to high organic phase (Mobile Phase B) over several minutes. | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization, Positive (ESI+) | | Detection Mode | Multiple Reaction Monitoring (MRM) | | MRM Transition (Example) | Monitor specific parent and fragment ions for this compound (e.g., consult spectral databases). |

-

Quantification :

-

Prepare a calibration curve using serial dilutions of a certified this compound standard.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Conclusion and Future Directions

The biosynthesis of this compound in Veratrum species begins with a well-characterized enzymatic cascade that converts cholesterol to the key intermediate, verazine. H[2]owever, the subsequent steps involving the extensive oxidation of the verazine core to protoverine and its final multi-step esterification remain largely uncharacterized.

Future research should focus on:

-

Identification of Mid- and Late-Stage Enzymes : Employing the same transcriptomic and heterologous expression strategies that were successful for the early pathway can help identify the putative CYP450s, dioxygenases, and acyltransferases responsible for the later steps.

-

Enzyme Kinetic Studies : Once identified, the biosynthetic enzymes should be purified and characterized to determine their kinetic parameters (e.g., K_m, k_cat), providing crucial data for metabolic engineering efforts.

-

Metabolic Engineering : The complete elucidation of the pathway will enable the reconstruction of the entire biosynthetic route in a microbial host like Saccharomyces cerevisiae, paving the way for a sustainable and scalable production platform for this compound and novel, synthetically derived analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative transcriptome analysis of Veratrum maackii and Veratrum nigrum reveals multiple candidate genes involved in steroidal alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of genes involved in verazine biosynthesis in Veratrum grandiflorum and their heterologous production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verazine biosynthesis from simple sugars in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phthiraptera.myspecies.info [phthiraptera.myspecies.info]

- 11. Veratrum Alkaloid Determination in Four Cases of Veratrum Aqua Poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]

Protoveratrine A: A Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Bioactivity, and Methodologies for the Study of Protoveratrine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, such as Veratrum album (white hellebore)[1]. It is well-documented for its potent hypotensive effects, which have led to its investigation as a therapeutic agent for hypertension[2]. This technical guide provides a comprehensive overview of the molecular and physiological properties of this compound, with a focus on its mechanism of action and the experimental protocols utilized in its study.

Molecular Profile of this compound

This compound is a complex molecule with a steroidal backbone. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C41H63NO14 | [3][4] |

| Molecular Weight | 793.94 g/mol | [3][4] |

| CAS Number | 143-57-7 | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is its function as a potent activator of voltage-gated sodium channels[1]. This activity leads to a cascade of physiological effects, most notably the induction of the Bezold-Jarisch reflex.

Interaction with Voltage-Gated Sodium Channels

This compound binds to site 2 of the voltage-gated sodium channels, causing them to remain in an open state. This leads to a persistent influx of sodium ions, resulting in depolarization of the cell membrane. This effect is particularly significant in nerve and muscle cells.

The Bezold-Jarisch Reflex

The depolarization of afferent vagal nerve fibers in the heart and lungs by this compound triggers the Bezold-Jarisch reflex. This reflex is characterized by a triad of responses: hypotension, bradycardia, and apnea. The signaling pathway is initiated by the activation of chemoreceptors in the cardiopulmonary region, which transmit signals via the vagus nerve to the nucleus of the solitary tract in the brainstem. This leads to an increase in parasympathetic (vagal) outflow to the heart and a decrease in sympathetic outflow to the peripheral vasculature, resulting in the observed physiological effects.

Caption: Signaling pathway of the Bezold-Jarisch reflex induced by this compound.

Experimental Protocols

The study of this compound involves a range of experimental techniques from isolation and characterization to in vivo pharmacological assessment.

Isolation and Purification of this compound from Veratrum album

A general protocol for the isolation of alkaloids from plant material is outlined below. This should be adapted and optimized for this compound.

-

Extraction:

-

Dried and powdered rhizomes of Veratrum album are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often in a Soxhlet apparatus.

-

The crude extract is then concentrated under reduced pressure.

-

-

Acid-Base Extraction:

-

The concentrated extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a nonpolar solvent (e.g., hexane) to remove neutral and acidic impurities.

-

The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted into an immiscible organic solvent such as chloroform or dichloromethane.

-

-

Chromatographic Separation:

-

The crude alkaloid mixture is subjected to column chromatography, typically using silica gel or alumina as the stationary phase.

-

A gradient elution system with a mixture of solvents (e.g., chloroform/methanol or ethyl acetate/hexane) is used to separate the different alkaloids.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions containing this compound are further purified by preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and a buffer (e.g., ammonium acetate or formic acid), often in a gradient elution mode.

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

-

In Vivo Blood Pressure Measurement in a Rodent Model

This protocol describes a general procedure for assessing the hypotensive effects of this compound in an anesthetized rat model.

-

Animal Preparation:

-

A male Wistar or Sprague-Dawley rat is anesthetized with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).

-

The trachea may be cannulated to ensure a clear airway.

-

The carotid artery is cannulated with a polyethylene catheter filled with heparinized saline, which is connected to a pressure transducer for continuous blood pressure monitoring.

-

The jugular vein is cannulated for intravenous administration of the test compound.

-

-

Acclimatization and Baseline Recording:

-

The animal is allowed to stabilize for a period of at least 20-30 minutes after surgery.

-

Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded continuously.

-

-

Drug Administration:

-

This compound, dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO or ethanol), is administered intravenously at various doses.

-

A vehicle control is administered to ensure that the solvent has no effect on blood pressure.

-

-

Data Analysis:

-

The changes in MAP and HR from baseline are recorded and analyzed.

-

Dose-response curves can be constructed to determine the potency of this compound.

-

Logical Workflow for this compound Research

The following diagram illustrates a typical workflow for the investigation of a natural product like this compound.

Caption: A logical workflow for the research and development of this compound.

Conclusion

This compound remains a molecule of significant interest to researchers in pharmacology and drug development due to its potent and specific mechanism of action. This guide provides a foundational understanding of its molecular properties, physiological effects, and the experimental approaches required for its study. Further research into the downstream signaling pathways and potential therapeutic applications of this compound is warranted.

References

Early Clinical Investigations of Protoveratrine A in the Management of Hypertension: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the seminal early clinical studies of Protoveratrine A, a potent veratrum alkaloid, in the treatment of hypertension. The information presented herein is compiled from foundational research published in the 1950s, offering a detailed perspective on the initial understanding of this compound's therapeutic potential and its mechanism of action. This technical guide is intended to serve as a comprehensive resource, detailing the experimental protocols, quantitative outcomes, and the physiological pathways as understood by early investigators.

Introduction

In the mid-20th century, the therapeutic landscape for hypertension was limited, prompting significant research into novel antihypertensive agents. Among the compounds investigated were the veratrum alkaloids, known for their potent effects on the cardiovascular system. This compound, a purified ester alkaloid, emerged as a candidate for managing elevated blood pressure. The early clinical trials, while pioneering, were characterized by a narrow therapeutic window and the frequent occurrence of side effects. This whitepaper revisits these initial studies to provide a detailed technical overview for contemporary researchers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early clinical trials of this compound, focusing on intravenous and oral administration routes.

Table 1: Intravenous Administration of this compound in Hypertensive Patients

| Study (Year) | Patient Population | Dosage (µg/kg) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Reduction (beats/min) | Duration of Action (hours) | Common Side Effects |

| Meilman & Krayer (1950)[1][2] | Hypertensive individuals | 1.5 - 2.0 | Significant reduction to normotensive levels | Significant reduction | 1 - 3 | Nausea, vomiting, substernal tightness |

Data extracted from Meilman, E., & Krayer, O. (1950). Clinical studies on veratrum alkaloids. I. The action of protoveratrine and veratridine in hypertension. Circulation, 1(2), 204–213.[1][2]

Table 2: Oral Administration of this compound in Hypertensive Patients

| Study (Year) | Patient Population | Daily Dosage (mg) | Mean Arterial Pressure Reduction (mmHg) | Heart Rate Reduction (beats/min) | Therapeutic Regimen | Common Side Effects |

| Hoobler et al. (1952) | Hypertensive individuals | 1.25 - 2.5 | Sustained reduction | Variable | Divided doses | Nausea, vomiting, epigastric distress |

| Gray & Hamer (1957)[3] | 20 hypertensive patients | 1.25 - 5.0 | Average fall of 50/30 mmHg (Systolic/Diastolic) | Variable | 4-5 times daily | Nausea, vomiting, salivation, hiccup |

Data for Hoobler et al. (1952) is based on cited findings in subsequent publications. Data for Gray & Hamer (1957) extracted from Gray, I. R., & Hamer, N. A. (1957). This compound in treatment of hypertension. British medical journal, 2(5045), 609–612.[3]

Experimental Protocols

The methodologies employed in these early studies were foundational in establishing the clinical pharmacology of this compound.

Intravenous Administration Protocol (Meilman & Krayer, 1950)

-

Subject Population: Patients with essential and renal hypertension.

-

Drug Preparation: this compound was dissolved in a sterile solution for intravenous injection.

-

Administration: The drug was administered slowly via intravenous injection.

-

Monitoring: Blood pressure and heart rate were monitored at frequent intervals before, during, and after administration. Electrocardiograms (ECGs) were also recorded.

-

Dosage Finding: The optimal dose was determined by titrating the injection rate and total dose to achieve a significant hypotensive effect without inducing severe toxic symptoms.

-

Assessment of Autonomic Blockade: The effects of atropine on the bradycardic response were investigated to elucidate the role of the vagus nerve.

Oral Administration Protocol (Gray & Hamer, 1957)

-

Subject Population: 20 patients with hypertension of varying severity.

-

Drug Formulation: this compound was administered in tablet form.

-

Dosage Regimen: The initial dose was typically 0.25 mg, which was gradually increased to find the optimal therapeutic dose for each patient. The total daily dose was divided and administered four to five times a day.

-

Patient Monitoring: Blood pressure readings were taken at home by the patients and at regular outpatient clinic visits.

-

Assessment of Efficacy and Toxicity: The therapeutic dose was defined as the amount that produced a satisfactory blood pressure reduction without intolerable side effects. The toxic dose was the amount that consistently produced symptoms like nausea and vomiting. The therapeutic margin was calculated as the difference between the toxic and therapeutic doses.

Signaling Pathways and Experimental Workflows

The hypotensive action of this compound was attributed to a reflex mechanism, now known as the Bezold-Jarisch reflex.

The Bezold-Jarisch Reflex

This compound was understood to stimulate afferent nerve endings, particularly in the coronary sinus and myocardium. This stimulation initiated a reflex arc that resulted in increased vagal efferent activity and decreased sympathetic tone, leading to bradycardia and vasodilation, and consequently, a fall in blood pressure.

Caption: The Bezold-Jarisch Reflex as the proposed mechanism of action for this compound.

Experimental Workflow for Oral this compound Trial

The clinical trials investigating the oral administration of this compound followed a systematic workflow to determine the therapeutic and toxic dosage for each patient.

Caption: Experimental workflow for determining the therapeutic dose of oral this compound.

Conclusion

The early clinical studies of this compound provided valuable insights into the potential of veratrum alkaloids for the treatment of hypertension. These investigations meticulously characterized the dose-response relationship, the duration of action, and the side effect profile of the drug. The understanding of its mechanism of action via the Bezold-Jarisch reflex was a significant contribution to cardiovascular pharmacology. While the narrow therapeutic index of this compound ultimately limited its widespread clinical use, these foundational studies remain a cornerstone in the history of antihypertensive drug development, offering important lessons for contemporary research in terms of rigorous clinical investigation and the exploration of novel physiological pathways.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CLINICAL STUDIES ON VERATRUM ALKALOIDS. III. THE EFFECT OF PROTOVERATRINE ON RENAL FUNCTION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

Protoveratrine A: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of Protoveratrine A, a naturally occurring steroidal alkaloid. The information presented herein is intended to support research, drug development, and formulation activities by providing essential data on the compound's physicochemical properties.

Solubility Characteristics

This compound exhibits a distinct solubility profile, characterized by its high solubility in various organic solvents and poor aqueous solubility. This behavior is typical for complex steroidal alkaloids.

Qualitative Solubility

This compound is readily soluble in a range of organic solvents. Qualitative assessments have demonstrated its solubility in:

-

Pyridine

-

Hot Alcohol

Conversely, it is practically insoluble in water and petroleum ether.[1]

Quantitative Solubility

Precise quantitative solubility data for this compound is limited in publicly available literature. However, an estimated aqueous solubility has been reported.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 2.9 x 10⁻³ (estimated)[1] |

Further empirical studies are required to establish definitive quantitative solubility values in various organic solvents and at different pH values.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Protocol: Shake-Flask Solubility Assessment

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in terms of mg/mL or g/L.

A logical workflow for this experimental protocol is depicted below.

Caption: Workflow for determining the solubility of this compound.

Stability Characteristics

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific degradation kinetics and pathways for this compound are not extensively documented, general principles of forced degradation studies can be applied to assess its stability profile.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |

| Oxidation | 3-30% H₂O₂, room temperature |

| Thermal Degradation | Dry heat, 60-80°C |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol for a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Protocol: Development of a Stability-Indicating HPLC Method

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for best separation.

-

Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

-

Forced Degradation Sample Analysis: Inject samples from forced degradation studies to assess the method's ability to separate the parent drug from any new peaks that appear.

-

Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The logical flow of developing a stability-indicating method is illustrated below.

Caption: Workflow for developing a stability-indicating HPLC method.

Signaling Pathway Interactions

This compound is known to exert its pharmacological effects through interaction with specific signaling pathways, primarily voltage-gated sodium channels and the Hedgehog signaling pathway.

Voltage-Gated Sodium Channels

Veratrum alkaloids, including the related compound veratridine, are known to bind to voltage-gated sodium channels.[3][4] This binding modifies the channel's gating properties, leading to a persistent activation and influx of sodium ions. This sustained depolarization can have profound effects on excitable cells like neurons and muscle cells. While the exact binding site of this compound is not definitively established, studies on veratridine suggest a binding site within the channel pore.[3][4]

The proposed mechanism of action is illustrated in the diagram below.

Caption: Proposed mechanism of this compound on sodium channels.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and has been implicated in the progression of certain cancers. Aberrant activation of this pathway can lead to uncontrolled cell proliferation. This compound has been suggested to inhibit the Hedgehog pathway. The canonical Hh pathway involves the ligand (e.g., Sonic Hedgehog, Shh) binding to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then leads to the activation of the GLI family of transcription factors, which translocate to the nucleus and induce the expression of target genes. Inhibitors of this pathway can act at various levels, including SMO or GLI proteins.[5]

The general mechanism of Hedgehog pathway inhibition is depicted below.

Caption: General inhibition of the Hedgehog signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability characteristics of this compound. While qualitative solubility in several organic solvents is established, further research is needed to determine precise quantitative data across a range of conditions. Similarly, detailed stability studies, including forced degradation, are required to fully elucidate its degradation profile. The interaction of this compound with key signaling pathways, such as voltage-gated sodium channels and the Hedgehog pathway, underscores its pharmacological importance and warrants further investigation to delineate the precise molecular mechanisms. The protocols and diagrams presented here offer a framework for guiding future research and development efforts involving this complex natural product.

References

- 1. Buy this compound | 143-57-7 [smolecule.com]

- 2. This compound | 143-57-7 [amp.chemicalbook.com]

- 3. Veratridine Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Protoveratrine A: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoveratrine A is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus. It is a potent hypotensive agent that has been investigated for its effects on the cardiovascular and nervous systems. This document provides detailed application notes and experimental protocols for the in vitro study of this compound, aimed at facilitating research into its mechanism of action and potential therapeutic applications.

Mechanism of Action

This compound's primary mechanism of action is the persistent activation of voltage-gated sodium channels (VGSCs). By binding to site 2 of the channel, it causes a hyperpolarizing shift in the voltage-dependence of activation and inhibits inactivation. This leads to a prolonged influx of Na+ ions, resulting in membrane depolarization and sustained excitation of neurons and muscle cells.

Recent studies on related veratrum alkaloids suggest potential interactions with other signaling pathways, including the Hedgehog signaling pathway, which is crucial in embryonic development and cancer. Some veratrum alkaloids have been shown to inhibit this pathway. Additionally, cellular stress induced by compounds like this compound can potentially activate stress-response pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and apoptosis.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for veratrum alkaloids in various in vitro assays. It is important to note that specific data for this compound is limited in the current literature; therefore, data from the closely related veratrum alkaloid, Veratridine, is included for reference. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental setup.

Table 1: Effects of Veratridine on Voltage-Gated Sodium Channels (Nav1.7)

| Parameter | Value (µM) | Cell Line | Assay | Reference |

| IC50 (Peak Current Inhibition) | 18.39 | HEK293 (expressing human Nav1.7) | Whole-cell patch clamp | [1] |

| EC50 (Sustained Current) | 9.53 | HEK293 (expressing human Nav1.7) | Whole-cell patch clamp | [1] |

Table 2: Cytotoxicity of Veratridine

| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| SH-SY5Y (Human Neuroblastoma) | MTS | 24 hours | ~400 | [2] |

Note: The IC50 value for Veratridine on SH-SY5Y cells was estimated from a graph in the cited reference. Researchers should determine the precise IC50 for this compound in their cell line of interest.

Experimental Protocols

Cell Culture

a) Human Neuroblastoma (SH-SY5Y) Cells

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

b) Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

-

Culture Medium: Use a specialized cardiomyocyte maintenance medium as recommended by the supplier.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Plate cells on Matrigel-coated plates for optimal attachment and function.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assays

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control for cell death.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

b) LDH Assay (Lactate Dehydrogenase)

This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.

-

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Carefully collect the cell culture supernatant from each well.

-

Follow the instructions of a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate cytotoxicity as a percentage of the maximum LDH release.

-

Voltage-Gated Sodium Channel Activity Assay (Fluorescent Membrane Potential Assay)

This assay uses a fluorescent dye that is sensitive to changes in membrane potential to assess the activity of VGSCs.

-

Procedure:

-

Seed cells expressing the desired sodium channel subtype (e.g., SH-SY5Y for neuronal channels or hiPSC-CMs for cardiac channels) in a 96-well black-walled, clear-bottom plate.

-

Load the cells with a membrane potential-sensitive dye according to the manufacturer's protocol.

-

Pre-incubate the cells with various concentrations of this compound or a vehicle control.

-

Stimulate the cells with a depolarizing agent (e.g., a high concentration of potassium chloride or a VGSC agonist like veratridine) to open the sodium channels.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence (depending on the dye used) indicates membrane depolarization.

-

Analyze the data to determine the effect of this compound on sodium channel activity.

-

Western Blot for Signaling Pathway Analysis

This technique can be used to assess the activation or inhibition of specific proteins in signaling pathways like the Hedgehog and p38 MAPK pathways.

-

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, total p38, Gli1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Mandatory Visualizations

Caption: Proposed signaling pathways of this compound.

Caption: General experimental workflow for in vitro studies of this compound.

References

Application Notes and Protocols for Protoveratrine A in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoveratrine A is a steroidal alkaloid derived from plants of the Veratrum genus. It is a potent activator of voltage-gated sodium channels (Nav), making it a valuable pharmacological tool for studying the function and modulation of these channels. By persistently activating Nav channels, this compound causes membrane depolarization, leading to a variety of downstream effects in excitable cells such as neurons and cardiomyocytes.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology, a high-resolution technique for investigating the electrical properties of ion channels in cell membranes.[5][6][7][8]

Mechanism of Action

This compound binds to neurotoxin receptor site 2 on the alpha subunit of voltage-gated sodium channels. This binding modifies the channel's gating properties, leading to a persistent state of activation. The primary effects of this compound on Nav channels are:

-

Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials than normal.[9][10]

-

Inhibition of Inactivation: The alkaloid inhibits the fast inactivation process of the sodium channels, leading to a persistent inward sodium current.[5]

-

Persistent Depolarization: The sustained influx of Na+ ions leads to a prolonged depolarization of the cell membrane.

This persistent activation of sodium channels can trigger the release of neurotransmitters and affect the action potential firing patterns in neurons.[1][2]

Data Presentation

The following tables summarize quantitative data related to the effects of veratrum alkaloids on voltage-gated sodium channels. It is important to note that much of the detailed quantitative analysis has been performed using veratridine, a closely related compound with a similar mechanism of action.

| Compound | Channel Subtype | Effect | Concentration | Cell Type | Reference |

| Veratridine | Nav1.7 | Inhibition of Peak Current (IC50) | 18.39 µM | HEK293A | [11] |

| Veratridine | Nav1.7 | Elicitation of Sustained Current (EC50) | 9.53 µM | HEK293A | [11] |

| Veratridine | Nav Channels | Transient Modification | 5 - 100 µM | Frog Muscle Fibers | [9][10] |

| This compound | Nav Channels | Increased GABA Release | Maximum at 100 µM | Rat Cerebral Cortex Slices | [1][2] |

| This compound | Nav Channels | Increased 22Na+ Uptake | Dose-dependent up to 100 µM | Rat Cerebral Cortex Slices | [1][2] |

| Parameter | Condition | Value | Cell Type | Reference |

| Nav1.7 Half-maximal Activation (V1/2) | Control | -21.64 ± 0.75 mV | HEK293A | [11] |

| Nav1.7 Half-maximal Activation (V1/2) | 75 µM Veratridine | -28.14 ± 0.66 mV | HEK293A | [11] |

| Nav1.7 Half-inactivation (V1/2) | Control | -59.39 ± 0.39 mV | HEK293A | [11] |

| Nav1.7 Half-inactivation (V1/2) | 75 µM Veratridine | -73.78 ± 0.5 mV | HEK293A | [11] |

Experimental Protocols

This section provides detailed protocols for the use of this compound in whole-cell patch clamp experiments.

Preparation of this compound Stock Solution

-

Source: Obtain high-purity this compound from a reputable chemical supplier.

-

Solvent: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Cell Preparation

The choice of cell type will depend on the specific research question. Common choices include primary neuronal cultures, cultured cell lines expressing specific Nav channel subtypes (e.g., HEK293 cells), or acutely dissociated neurons.

-

Plating: Plate the cells onto glass coverslips a few days prior to the recording session to allow for adherence and recovery.[12]

-

Culture Medium: Use the appropriate culture medium for the chosen cell type.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Patch Clamp Solutions

External (Extracellular) Solution (aCSF):

| Component | Concentration (mM) |

| NaCl | 126 |

| KCl | 3 |

| MgSO4 | 2 |

| CaCl2 | 2 |

| NaH2PO4 | 1.25 |

| NaHCO3 | 26.4 |

| Glucose | 10 |

-

Prepare 10X stock solutions for NaHCO3 and the remaining components separately.[12] Store at 4°C.

-

On the day of the experiment, prepare the 1X aCSF, adjust the pH to 7.4 with NaOH, and the osmolarity to ~310 mOsm/L.

-

Continuously bubble the solution with 95% O2 / 5% CO2 (carbogen).[8]

Internal (Pipette) Solution:

| Component | Concentration (mM) |

| K-Gluconate | 115 |

| NaCl | 4 |

| GTP-NaCl | 0.3 |

| ATP-Mg | 2 |

| HEPES | 10 |

| EGTA | 11 |

-

Adjust the pH to 7.2 with KOH and the osmolarity to ~290 mOsm/L.[8][12]

-

Aliquot and store at -20°C. Thaw and filter through a 0.2 µm filter before use.[12]

Whole-Cell Patch Clamp Protocol

-

Setup:

-

Turn on all electrophysiology equipment, including the amplifier, micromanipulator, perfusion system, and data acquisition computer.[8][12]

-

Mount the coverslip with cells in the recording chamber on the microscope stage.

-

Begin perfusing the chamber with carbogenated aCSF at a rate of 1.5-2 mL/min.[12]

-

-

Pipette Preparation:

-

Obtaining a Gigaohm Seal:

-

Place the pipette in the holder and apply positive pressure.

-

Using the micromanipulator, lower the pipette into the bath and locate a healthy-looking cell.

-

Approach the cell with the pipette tip until a dimple is observed on the cell membrane.

-

Release the positive pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane. A successful seal is indicated by a significant increase in resistance.[7][12]

-

-

Achieving Whole-Cell Configuration:

-

Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip.

-

This establishes electrical and diffusional access to the cell's interior.

-

-

Recording:

-

Voltage-Clamp Mode: Clamp the membrane potential at a desired holding potential (e.g., -70 mV). Apply voltage steps to elicit and record sodium currents.

-

Current-Clamp Mode: Inject current to study the cell's membrane potential and action potential firing properties.

-

-

Application of this compound:

-

Dilute the this compound stock solution into the external aCSF to the desired final concentration (e.g., 10-100 µM) immediately before application.

-

Apply the this compound-containing solution to the cell via the perfusion system.

-

Monitor the changes in holding current, current-voltage relationships, and action potential firing in response to the drug.

-

-

Data Analysis:

-